Stable organophosphorus analogues of S-adenosylmethionine and S-methylmethionine
Mendeleev Communications Pub Date: DOI: 10.1070/MC2003v013n06ABEH001856
Abstract
The organophosphorus analogues of the biologically significant sulfonium compounds S-adenosylmethionine and S-methylmethionine are much more stable than their carboxylic prototypes.
Recommended Literature
- [1] Band gap tuning of oxygen vacancy-induced Al2O3-TiO2 ceramics processed by spark plasma sintering
- [2] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [3] Boosting axiality in stable high-coordinate Dy(iii) single-molecule magnets†
- [4] CaCO3/Chitin hybrids: recombinant acidic peptides based on a peptide extracted from the exoskeleton of a crayfish controls the structures of the hybrids†
- [5] Atomic-layer-deposited AZO outperforms ITO in high-efficiency polymer solar cells†
- [6] Cellulose and lignin colocalization at the plant cell wall surface limits microbial hydrolysis of Populus biomass†
- [7] Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†
- [8] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [9] Centrifugo-pneumatic sedimentation, re-suspension and transport of microparticles†
- [10] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
